molecular formula C13H12N2O4 B14432425 Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- CAS No. 76961-93-8

Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-

Katalognummer: B14432425
CAS-Nummer: 76961-93-8
Molekulargewicht: 260.24 g/mol
InChI-Schlüssel: COUSKCJMTHTAAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- is an organic compound with a complex structure that includes benzoic acid as its core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- typically involves the reaction of benzoic acid derivatives with propenyl amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Wirkmechanismus

The mechanism of action of Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzoic acid, 2,5-bis[(1-oxo-2-propenyl)amino]-
  • Benzoic acid, 3,4,5-trihydroxy-
  • Benzoic acid, 2,5-bis[(4-[(6-(1-oxo-2-propenyl)oxy]hexyl)oxy]benzoyl]oxy]

Uniqueness

Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]- is unique due to its specific substitution pattern and the presence of propenyl amine groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

76961-93-8

Molekularformel

C13H12N2O4

Molekulargewicht

260.24 g/mol

IUPAC-Name

3,5-bis(prop-2-enoylamino)benzoic acid

InChI

InChI=1S/C13H12N2O4/c1-3-11(16)14-9-5-8(13(18)19)6-10(7-9)15-12(17)4-2/h3-7H,1-2H2,(H,14,16)(H,15,17)(H,18,19)

InChI-Schlüssel

COUSKCJMTHTAAP-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.